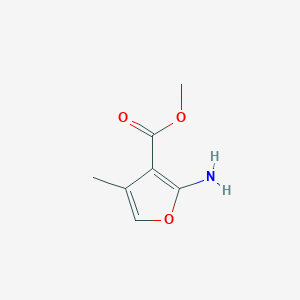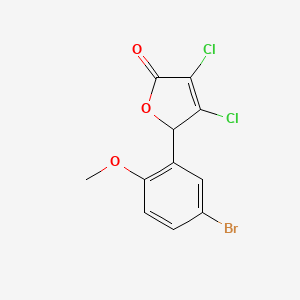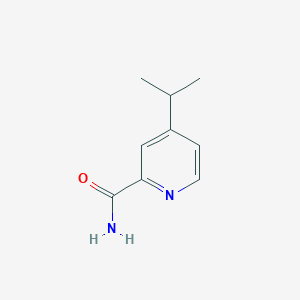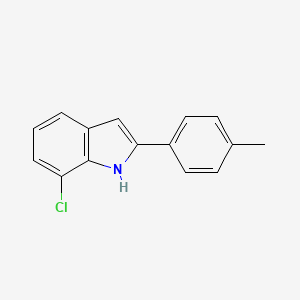
Benzyl (2S,3R,4S)-1-Boc-3,4-dihydroxypyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD34646455 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been the subject of extensive research, leading to numerous applications in fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34646455 typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reaction of precursor compounds under specific temperature and pressure conditions to yield the desired product. The reaction may require catalysts to enhance the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of MFCD34646455 is scaled up using large reactors and continuous flow systems. The process involves the careful monitoring of reaction parameters to ensure consistent quality and high yield. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD34646455 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MFCD34646455 into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD34646455 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures, pressures, and pH levels to proceed efficiently.
Major Products
The major products formed from the reactions of MFCD34646455 depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
MFCD34646455 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of MFCD34646455 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Eigenschaften
Molekularformel |
C17H23NO6 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-O-benzyl 1-O-tert-butyl 3,4-dihydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-9-12(19)14(20)13(18)15(21)23-10-11-7-5-4-6-8-11/h4-8,12-14,19-20H,9-10H2,1-3H3 |
InChI-Schlüssel |
WKTJGOZJEYKZMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)OCC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)
![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)








![Benzo[g]quinazolin-4-amine](/img/structure/B13671898.png)
